3,6-Dibromo-2-(chloromethyl)pyridine
Description
3,6-Dibromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by bromine atoms at the 3- and 6-positions and a chloromethyl (-CH₂Cl) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of its chloromethyl group, which enables further functionalization through nucleophilic substitution or cross-coupling reactions. The electron-withdrawing bromine substituents enhance the electrophilicity of the pyridine ring, influencing its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3,6-dibromo-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3H2 |
InChI Key |
XOMYMLCDZJQCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Directed Bromination Using Dibromohydantoin (DBDMH)
A patent by CN105399661A demonstrates the efficacy of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent for converting 2,6-dimethylpyridine to 2,6-dibromomethylpyridine. Key advantages include:
- Mild conditions : Reactions proceed at 20–80°C without requiring high-pressure equipment.
- High yields : Optimized protocols achieve up to 92% yield.
- Reduced polybromination : DBDMH’s controlled reactivity minimizes undesired side products.
For 3,6-dibromo-2-(chloromethyl)pyridine, a analogous approach could involve brominating a precursor with methyl groups at the 3- and 6-positions. However, the absence of such precursors in literature necessitates alternative strategies, such as Lewis acid-mediated directed bromination .
N-Bromosuccinimide (NBS) in Radical Bromination
While DBDMH is preferred for methyl group bromination, NBS has been widely used for allylic and benzylic bromination. For example, CN105037356A employs NBS to brominate imidazo[1,2-a]pyridine derivatives at specific positions. Adapting this method could involve:
- Generating a radical initiator (e.g., AIBN or BPO) to activate NBS.
- Targeting the 3- and 6-positions through steric or electronic directing groups.
Chloromethylation Techniques
Introducing the chloromethyl group at the 2-position presents distinct challenges due to the electrophilic nature of pyridine rings. Two primary approaches emerge from existing literature:
Chloromethylation via Alkylation
The synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (CN110759840A) demonstrates the use of chloromethylation agents like thionyl chloride and chlorinated solvents. Although this patent focuses on cyclopropane derivatives, analogous steps could be applied to pyridine systems:
- Methylation : Introducing a methyl group at the 2-position using Friedel-Crafts alkylation.
- Chlorination : Treating the methyl group with SOCl₂ or PCl₅ to form the chloromethyl moiety.
Direct Chloromethyl Group Installation
Sigma-Aldrich’s documentation on 2,6-bis(bromomethyl)pyridine highlights the utility of bis-electrophilic reagents for simultaneous functionalization. A hypothetical pathway for this compound might involve:
- Brominating 2-(chloromethyl)pyridine at the 3- and 6-positions using DBDMH or NBS.
- Optimizing reaction stoichiometry to avoid over-bromination.
Sequential Synthesis Pathways
Combining bromination and chloromethylation steps requires precise order-of-operations to prevent functional group interference. The following table summarizes potential synthetic routes based on analogous reactions:
Key Considerations :
- Solvent selection : Polar aprotic solvents (e.g., CCl₄, CH₂Cl₂) enhance bromination efficiency.
- Temperature control : Lower temperatures (20–50°C) favor mono-bromination, while higher temperatures (80°C) drive di-substitution.
Challenges and Limitations
Regioselectivity Issues
Pyridine’s electron-deficient ring complicates electrophilic substitution, often necessitating directing groups. For this compound, the chloromethyl group at C2 may act as a meta-director , theoretically guiding bromination to C3 and C6. However, competing steric effects could reduce selectivity.
Functional Group Compatibility
Chloromethyl groups are susceptible to nucleophilic displacement under basic conditions. This necessitates:
- Protecting group strategies : Temporarily masking the chloromethyl moiety during bromination.
- Inert atmospheres : Preventing hydrolysis or oxidation during reactions.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(chloromethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of 2-(chloromethyl)pyridine.
Scientific Research Applications
Chemistry: 3,6-Dibromo-2-(chloromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-(chloromethyl)pyridine involves its interaction with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functionalization
- Chloromethyl Group: The -CH₂Cl group in this compound is highly reactive, enabling nucleophilic displacement with amines, thiols, or alkoxides to form derivatives like 2-aminomethyl or 2-thiomethyl pyridines. This contrasts with the inert methyl group in 2-Bromo-6-picoline, which lacks such versatility .
- Trimethylsilyl vs. Chloromethyl : The -Si(CH₃)₃ group in 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine acts as a directing group for metalation or a transient protecting group, whereas -CH₂Cl facilitates covalent bonding in downstream reactions .
- Trifluoromethyl Effects : Compounds like 3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine exhibit increased metabolic stability and membrane permeability due to -CF₃, making them favorable in drug design compared to the more polar -CH₂Cl group .
Electronic and Steric Considerations
- In contrast, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has a less hindered 4-position due to fewer substituents .
- Fused Ring Systems: The imidazo[1,2-a]pyridine scaffold in 3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine introduces planarity and π-stacking capability, advantageous for binding biological targets compared to monocyclic pyridines .
Q & A
Q. What are the standard protocols for synthesizing 3,6-Dibromo-2-(chloromethyl)pyridine, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves sequential halogenation and chloromethylation of pyridine derivatives. A common approach starts with 2,6-dibromopyridine, followed by chloromethylation using formaldehyde and HCl under acidic conditions . Intermediates are validated via ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to assess purity and molecular weight). For example, the chloromethyl group’s introduction is confirmed by characteristic NMR signals at δ 4.5–5.0 ppm (CH₂Cl) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability is evaluated using accelerated degradation studies :
- Thermal Stability : Heating the compound at 40°C, 60°C, and 80°C for 1–4 weeks, followed by HPLC analysis to detect decomposition products (e.g., dehalogenation or hydrolysis).
- Light Sensitivity : Exposure to UV (254 nm) and visible light in quartz cells, monitoring changes via UV-Vis spectroscopy.
- Humidity Tests : Storage at 75% relative humidity to assess hydrolysis of the chloromethyl group .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies substituent positions (e.g., bromine deshields adjacent protons, causing downfield shifts to δ 8.0–8.5 ppm). ¹³C NMR confirms quaternary carbons near halogens.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₆H₅Br₂ClN) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for research use) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : In Suzuki-Miyaura couplings , regioselectivity depends on:
- Catalyst Choice : Pd(PPh₃)₄ favors coupling at the less hindered 3-bromo position, while Pd(dppf)Cl₂ promotes 6-bromo substitution due to steric effects.
- Solvent Effects : Polar solvents (DMF, THF) stabilize intermediates, altering reaction pathways.
- Temperature : Higher temperatures (80–100°C) increase 6-position reactivity but risk chloromethyl group decomposition. Optimization requires DoE (Design of Experiments) to balance yield and selectivity .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyridines like this compound?
- Methodological Answer : Contradictions often arise from:
- Impurity Variability : Trace metals (e.g., Pd residues from synthesis) may skew bioassay results. Use ICP-MS to quantify metal content and repurify if necessary.
- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent carriers (DMSO vs. ethanol) affect activity. Standardize assays using CLSI guidelines and include controls for solvent cytotoxicity.
- Mechanistic Ambiguity : Employ molecular docking to compare binding affinities with homologous enzymes (e.g., bacterial dihydrofolate reductase) and validate via site-directed mutagenesis .
Q. What strategies mitigate unwanted side reactions during functionalization of the chloromethyl group?
- Methodological Answer :
- Nucleophilic Substitution : Use bulky bases (e.g., DIPEA) to minimize elimination side reactions. For example, substituting Cl with azide requires NaN₃ in DMF at 0°C to prevent Hofmann degradation.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before chloromethyl modification.
- Kinetic Monitoring : Use in-situ IR spectroscopy to track reaction progress and quench intermediates before side reactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
